(3R4S)-3-(BENZENESULFONYL)-4-{[(2-FLUOROPHENYL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE
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Overview
Description
(3R4S)-3-(BENZENESULFONYL)-4-{[(2-FLUOROPHENYL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound characterized by its unique structural features This compound contains a thiolane ring, a benzenesulfonyl group, and a fluorophenylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R4S)-3-(BENZENESULFONYL)-4-{[(2-FLUOROPHENYL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thiolane Ring: This can be achieved through a cyclization reaction involving a suitable diene and a thiol.
Introduction of the Benzenesulfonyl Group: This step involves sulfonylation using benzenesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Fluorophenylmethylamino Group: This is typically done through a nucleophilic substitution reaction using 2-fluorobenzylamine.
Industrial Production Methods
For industrial-scale production, the process is optimized for efficiency and yield. This often involves:
Continuous Flow Synthesis: To enhance reaction rates and control.
Catalysis: Using catalysts to lower activation energy and increase yield.
Purification: Employing techniques such as crystallization and chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
(3R4S)-3-(BENZENESULFONYL)-4-{[(2-FLUOROPHENYL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzenesulfonyl group can be reduced to a benzene group.
Substitution: The fluorophenylmethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Utilizing nucleophiles like amines or thiols under basic conditions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Benzene Derivatives: From reduction reactions.
Substituted Thiolanes: From substitution reactions.
Scientific Research Applications
(3R4S)-3-(BENZENESULFONYL)-4-{[(2-FLUOROPHENYL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R4S)-3-(BENZENESULFONYL)-4-{[(2-FLUOROPHENYL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE involves its interaction with specific molecular targets. The compound can:
Bind to Enzymes: Inhibiting or modulating their activity.
Interact with Receptors: Affecting signal transduction pathways.
Alter Cellular Processes: Through its chemical reactivity and structural properties.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: Compounds with an aniline ring substituted with chlorine atoms.
Steviol Glycosides: Compounds responsible for the sweet taste of Stevia leaves.
Properties
IUPAC Name |
(3S,4R)-4-(benzenesulfonyl)-N-[(2-fluorophenyl)methyl]-1,1-dioxothiolan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO4S2/c18-15-9-5-4-6-13(15)10-19-16-11-24(20,21)12-17(16)25(22,23)14-7-2-1-3-8-14/h1-9,16-17,19H,10-12H2/t16-,17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSKRHNNZCXZRM-IRXDYDNUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)S(=O)(=O)C2=CC=CC=C2)NCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CS1(=O)=O)S(=O)(=O)C2=CC=CC=C2)NCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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